molecular formula C24H18ClN3OS2 B2881920 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242994-56-4

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2881920
CAS RN: 1242994-56-4
M. Wt: 464
InChI Key: YJIDBALHJRSGIL-UHFFFAOYSA-N
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Description

This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of these compounds, followed by screening against Mycobacteria . This process is part of a larger effort to develop new antitubercular agents .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using various methods . These studies have provided valuable insights into the structure and properties of these compounds .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions . For example, in the presence of activated alkynes, they transform into mixtures of pyrimido[5’,4’:4,5]thieno[3,2-d]azocines and spiro[pyridine-4,5’-thieno[2,3-d]pyrimidines] .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones have been analyzed using various techniques . These analyses provide valuable information about the properties of these compounds .

Scientific Research Applications

Synthesis and Properties

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of compounds that have been synthesized for their promising biological activities and physicochemical properties. A study by Zadorozhny et al. (2010) focused on synthesizing 2-arylmethyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which share a structural framework with the compound , to explore their biological potential compared to benzene isosteres and other thienopyrimidinones. The position of the sulfur atom in these compounds notably affects their electronic spectra and potentially their biological activities Zadorozhny, Turov, & Kovtunenko, 2010.

Crystal Structure Analysis

Liu et al. (2006) conducted a crystal structure analysis of a related compound, providing insights into the molecular arrangement and potential intermolecular interactions that could influence the biological activity of these compounds. Their research highlights the importance of structural analysis in understanding the properties of such complex molecules Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006.

Derivative Synthesis

The synthesis of novel derivatives of thieno[3,2-d]pyrimidines has been a subject of interest due to their potential pharmacological applications. Bao Wen-yan (2010) synthesized 4-aryloxypyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidines by reacting substituted phenols with a key intermediate, showcasing the versatility of thieno[3,2-d]pyrimidines in generating bioactive molecules Bao Wen-yan, 2010.

Biological Studies

A comprehensive study by Tolba et al. (2018) on thienopyrimidine derivatives, including those similar to 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, demonstrated their antimicrobial and anti-inflammatory properties. This research underscores the therapeutic potential of thienopyrimidine derivatives in treating infections and inflammation Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018.

Green Synthesis Approaches

The push towards more sustainable chemistry practices has led to the development of green synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones. Shi et al. (2018) reported a catalytic four-component reaction that offers a more environmentally friendly approach to synthesizing these compounds, highlighting the importance of green chemistry in pharmaceutical research Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018.

Future Directions

The future directions for the research and development of thieno[2,3-d]pyrimidin-4(3H)-ones involve increasing the range of known substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and synthesizing new potentially biologically active substances . This can be achieved by using the Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines .

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3OS2/c25-18-10-8-17(9-11-18)15-30-24-27-20-19-7-4-13-26-22(19)31-21(20)23(29)28(24)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIDBALHJRSGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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